molecular formula C13H12N2O3 B13688608 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B13688608
M. Wt: 244.25 g/mol
InChI Key: LKXSRSCRPXSKJV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the annulation of a pyrimidine ring to 2-aminoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate biological processes . The specific molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one can be compared with other indole derivatives, such as:

These compounds share structural similarities but may differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

6,7-dimethoxy-2,9-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C13H12N2O3/c1-17-10-5-8-7-3-4-14-13(16)12(7)15-9(8)6-11(10)18-2/h3-6,15H,1-2H3,(H,14,16)

InChI Key

LKXSRSCRPXSKJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NC=C3)OC

Origin of Product

United States

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